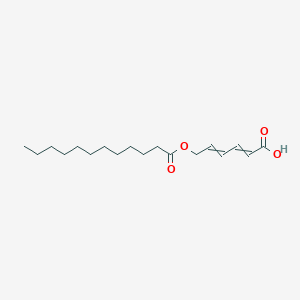

6-(Dodecanoyloxy)hexa-2,4-dienoic acid

Description

6-(Dodecanoyloxy)hexa-2,4-dienoic acid is a fatty acid ester derivative of hexa-2,4-dienoic acid, featuring a dodecanoyl (C12) chain esterified at the 6-position. The hexa-2,4-dienoic acid backbone is characterized by conjugated double bonds at positions 2 and 4, which influence reactivity and biological interactions.

Properties

CAS No. |

393056-54-7 |

|---|---|

Molecular Formula |

C18H30O4 |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

6-dodecanoyloxyhexa-2,4-dienoic acid |

InChI |

InChI=1S/C18H30O4/c1-2-3-4-5-6-7-8-9-12-15-18(21)22-16-13-10-11-14-17(19)20/h10-11,13-14H,2-9,12,15-16H2,1H3,(H,19,20) |

InChI Key |

UPALPSFEJXZZTF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC=CC=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6-(Dodecanoyloxy)hexa-2,4-dienoic acid typically involves the esterification of hexa-2,4-dienoic acid with dodecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

6-(Dodecanoyloxy)hexa-2,4-dienoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the dodecanoyloxy group, forming new esters or amides.

Scientific Research Applications

6-(Dodecanoyloxy)hexa-2,4-dienoic acid has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 6-(Dodecanoyloxy)hexa-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory enzymes or signaling pathways.

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

Structural Impact on Bioactivity: Sorbic acid’s antimicrobial activity is linked to its ability to disrupt microbial membranes, a property modulated by its hydrophobicity. The dodecanoyloxy group in 6-(Dodecanoyloxy)hexa-2,4-dienoic acid may enhance this effect but requires empirical validation . Enzymatic specificity, as seen with CarC acting on HOPDA, suggests minor structural changes (e.g., hydroxyl/ketone groups) dictate metabolic pathways .

Toxicity and Safety: Hexa-2,4-dienoic acid derivatives generally exhibit low acute toxicity but may irritate skin and eyes. Esterification could reduce volatility and dermal exposure risks .

Industrial Relevance: Sorbic acid’s preservative efficacy is well-established, whereas esterified derivatives remain underexplored. Potential applications in controlled-release systems or lipid-based formulations warrant further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.